P-dAdo-P-dUrd
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Overview
Description
POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT: is a synthetic DNA substrate that acts as an alternating copolymer. It is commonly used in various biochemical and molecular biology applications, particularly as a substrate for DNA methyltransferases . This compound is known for its ability to exist in different helical conformations depending on the salt concentration, making it a valuable tool in DNA structure and interaction studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT involves the polymerization of deoxyinosinic acid and deoxycytidylic acid. The process typically requires controlled conditions to ensure the formation of the alternating copolymer structure. The reaction is carried out in an aqueous solution with the presence of sodium ions to form the sodium salt of the polymer .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes, often using automated systems to maintain precise reaction conditions. The polymer is then lyophilized to remove water and obtain the final product in a powdered form .
Chemical Reactions Analysis
Types of Reactions: POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT primarily undergoes conformational changes rather than traditional chemical reactions like oxidation or reduction. These conformational changes are influenced by the salt concentration in the solution .
Common Reagents and Conditions: The compound is typically used in high salt conditions to induce a left-handed helical conformation, which can revert to a right-handed form upon decreasing the salt concentration .
Major Products Formed: The major product of interest is the conformational state of the polymer, which can be analyzed using techniques like electrophoretic mobility shift assay (EMSA) .
Scientific Research Applications
Chemistry: In chemistry, POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT is used as a model substrate for studying DNA methyltransferases and other DNA-modifying enzymes .
Biology: In biological research, it serves as a non-specific competitor in EMSA, helping to study protein-DNA interactions . It is also used in southwestern blotting to analyze protein binding to DNA .
Medicine: The compound is utilized in drug interaction studies to evaluate how small molecules or drugs interact with DNA .
Industry: In industrial applications, it is used in the production of DNA-based diagnostic tools and as a component in various biochemical assays .
Mechanism of Action
POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT exerts its effects by acting as a substrate for DNA methyltransferases, which modify the DNA by adding methyl groups to specific nucleotides . This modification can influence gene expression and DNA-protein interactions. The compound’s ability to change conformation based on salt concentration also makes it a valuable tool for studying DNA structure and dynamics .
Comparison with Similar Compounds
- POLY(DEOXYGUANYLIC-DEOXYCYTIDYLIC ACID) SODIUM SALT
- POLY(DEOXYADENYLIC-THYMIDYLIC ACID) SODIUM SALT
- POLYINOSINIC-POLYCYTIDYLIC ACID SODIUM SALT
Uniqueness: POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT is unique due to its alternating copolymer structure and its ability to exist in different helical conformations based on salt concentration. This property makes it particularly useful in studies involving DNA structure and protein-DNA interactions .
Properties
CAS No. |
34607-75-5 |
---|---|
Molecular Formula |
C19H25N7O13P2 |
Molecular Weight |
621.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O13P2/c20-17-16-18(22-7-21-17)26(8-23-16)15-4-10(12(38-15)6-35-40(30,31)32)39-41(33,34)36-5-11-9(27)3-14(37-11)25-2-1-13(28)24-19(25)29/h1-2,7-12,14-15,27H,3-6H2,(H,33,34)(H2,20,21,22)(H,24,28,29)(H2,30,31,32)/t9-,10-,11+,12+,14+,15+/m0/s1 |
InChI Key |
DNCUBWCOSZRGTK-IDMWBNCISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Related CAS |
34607-75-5 |
Origin of Product |
United States |
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